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Compound of Interest

Compound Name: Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548 Get Quote

An In-depth Technical Guide to Ethyl 4-chloro-3-
hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the

pharmaceutical industry. The document details its physicochemical characteristics, spectral

data, and safety information. Furthermore, it outlines common experimental protocols for its

synthesis and visualizes these processes for enhanced clarity.

Physicochemical Properties
Ethyl 4-chloro-3-hydroxybutanoate is a chiral molecule existing as two enantiomers, (R)- and

(S)-ethyl 4-chloro-3-hydroxybutanoate. Its properties are crucial for its application in

stereoselective synthesis, particularly in the development of pharmaceuticals.

General and Physical Properties
The physical properties of both the (R)- and (S)-enantiomers are summarized in the table

below. These properties are essential for handling, storage, and process design.
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Property (S)-Enantiomer (R)-Enantiomer

Molecular Formula C₆H₁₁ClO₃[1][2][3] C₆H₁₁ClO₃[4][5][6]

Molecular Weight 166.60 g/mol [1][2] 166.60 g/mol [4][5][6]

CAS Number 86728-85-0[1][2][3] 90866-33-4[4][5][6]

Appearance
Colorless to light yellow

liquid[3]

Colorless to light yellow clear

liquid[7]

Boiling Point 93-95 °C at 5 mmHg[2] 93-95 °C at 5 mmHg[4]

Density 1.19 g/mL at 25 °C[2] 1.19 g/mL at 25 °C[4]

Refractive Index (n20/D) 1.453[2] 1.453[4]

Optical Activity ([α]23/D, neat) -14°[2] +14°[4]

Flash Point
113 °C (235.4 °F) - closed

cup[2]

113 °C (235.4 °F) - closed

cup[4]

Solubility
Based on experimental protocols, ethyl 4-chloro-3-hydroxybutanoate exhibits solubility in

various organic solvents and is sparingly soluble in water.

Solvent Solubility

Dichloromethane Soluble

Ethyl acetate Soluble

n-Butyl acetate Soluble

Ethanol Soluble

Water Sparingly Soluble

Spectral Data
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Spectral analysis is critical for the identification and characterization of ethyl 4-chloro-3-
hydroxybutanoate.

¹H NMR and ¹³C NMR: Detailed spectra are available in public databases such as PubChem

and SpectraBase.[2][4]

Infrared (IR) Spectroscopy: IR spectra are also available for reference in chemical

databases.[4]

Mass Spectrometry: Mass spectral data can be found on platforms like PubChem.

Chemical Properties and Applications
Ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block. The presence of

chloro, hydroxyl, and ester functional groups allows for a variety of chemical transformations. It

is a key intermediate in the synthesis of several important pharmaceuticals. For instance, (S)-

ethyl 4-chloro-3-hydroxybutanoate is a precursor for the cholesterol-lowering drug

atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine.

Experimental Protocols: Synthesis
The predominant method for synthesizing enantiomerically pure ethyl 4-chloro-3-
hydroxybutanoate is the asymmetric reduction of ethyl 4-chloroacetoacetate. This is often

achieved using biocatalytic methods, which offer high stereoselectivity.

Biocatalytic Reduction of Ethyl 4-chloroacetoacetate
This method employs enzymes, either in whole-cell systems or as isolated proteins, to catalyze

the stereoselective reduction of the ketone group in ethyl 4-chloroacetoacetate.

Substrate: Ethyl 4-chloroacetoacetate

Biocatalyst: Can be whole cells (e.g., Candida magnoliae, Saccharomyces cerevisiae) or

isolated enzymes (e.g., alcohol dehydrogenases, carbonyl reductases).

Cofactor: Nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide

phosphate (NADPH) is required. A cofactor regeneration system, often using a secondary
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alcohol like isopropanol or an enzyme like glucose dehydrogenase, is typically employed to

reduce costs.

Reaction Conditions:

pH: Generally maintained between 6.0 and 7.5.

Temperature: Typically in the range of 20-30 °C.

Solvent: Often performed in a biphasic system (e.g., water/n-butyl acetate) to improve

substrate solubility and reduce product inhibition.

Product Isolation: The product is typically extracted from the reaction mixture using an

organic solvent (e.g., ethyl acetate, dichloromethane), followed by purification, often through

distillation under reduced pressure.

Visualizations
Synthesis Workflow: Biocatalytic Reduction
The following diagram illustrates the general workflow for the biocatalytic synthesis of ethyl 4-
chloro-3-hydroxybutanoate.
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General Workflow for Biocatalytic Synthesis

Substrate
(Ethyl 4-chloroacetoacetate)

Bioreactor
(Whole cells or isolated enzyme)

Extraction
(Organic Solvent)

Cofactor Regeneration System
(e.g., Glucose/GDH)

Purification
(Distillation)

Final Product
(Ethyl 4-chloro-3-hydroxybutanoate)

Click to download full resolution via product page

Caption: General workflow for the biocatalytic synthesis.

Logical Relationship: Chiral Synthesis Application
This diagram shows the application of the synthesized chiral intermediate in the production of a

final active pharmaceutical ingredient (API).
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Application in Pharmaceutical Synthesis

Starting Material
(Ethyl 4-chloroacetoacetate)

Asymmetric Synthesis
(Biocatalytic Reduction)

Chiral Intermediate
((R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate)

Multi-step Chemical Synthesis

Active Pharmaceutical Ingredient
(e.g., Atorvastatin, L-Carnitine)

Click to download full resolution via product page

Caption: Role as a key chiral intermediate in drug synthesis.

Safety and Handling
Ethyl 4-chloro-3-hydroxybutanoate is classified as harmful if swallowed and causes serious

eye damage.[4]

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

[4]

Precautionary Statements:
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P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended

storage temperature is 2-8 °C.

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and

a lab coat is recommended. Work in a well-ventilated area or under a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of ethyl 4-chloro-3-
hydroxybutanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076548#physical-and-chemical-properties-of-ethyl-4-
chloro-3-hydroxybutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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